molecular formula C16H10FN3OS2 B2645497 5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one CAS No. 1019138-30-7

5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No. B2645497
CAS RN: 1019138-30-7
M. Wt: 343.39
InChI Key: LEJZPFMRRFDXMO-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one , also known by various other names such as CRL-40,940 , flmodafinil , bisfluoromodafinil , and lauflumide , is a novel compound. It belongs to the class of eugeroics , which are wakefulness-promoting agents. Unlike traditional stimulants, eugeroics enhance alertness without causing excessive stimulation or jitteriness. CRL-40,940 is structurally related to modafinil and adrafinil, but its inventors claim it is more effective with fewer side effects .


Synthesis Analysis


Molecular Structure Analysis

The molecular formula of CRL-40,940 is C15H13F2NO2S , with a molar mass of approximately 309.33 g/mol . Its core structure consists of a tricyclic system containing a sulfur atom and a triazatricyclo ring. The fluorine substitution on the phenyl group contributes to its unique properties. The precise arrangement of atoms and functional groups determines its biological activity .


Chemical Reactions Analysis

CRL-40,940 exhibits weak dopamine reuptake inhibition in addition to its eugeroic effects. This suggests interactions with dopamine transporters, although the exact mechanism remains unclear. Further studies are needed to elucidate its binding affinity and mode of action at the molecular level. Researchers have investigated its interactions with monoamine transporters, providing insights into its potential therapeutic applications .

Scientific Research Applications

Synthetic Methodologies

Research in synthetic chemistry has developed efficient approaches for the synthesis of complex molecules incorporating fluorophenyl and thiol groups, which are key features in the chemical structure of interest. For instance, an efficient catalyst- and solvent-free synthesis method utilizing microwave-assisted Fries rearrangement has been demonstrated for regioselective synthesis of heterocyclic amides with fluorine and sulfur components. This method signifies advancements in the synthesis of fluorine-containing heterocyclic systems, which could be relevant to synthesizing compounds with similar structural frameworks as the compound (Moreno-Fuquen et al., 2019).

Biological Activities

The incorporation of fluorine atoms in pharmaceutical compounds is a common strategy to enhance their biological activity, stability, and membrane permeability. Compounds similar to the one described have been explored for their antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine moieties have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with fluorophenyl groups and sulfur-containing heterocycles could potentially exhibit significant biological activities (Desai et al., 2013).

Pharmacological Properties

The exploration of fluorine heterocyclic systems derived from sulfa drugs highlights the potential of such compounds as photochemical probe agents for the inhibition of diseases like vitiligo. This demonstrates the broader applicability of fluorine-containing compounds in medicinal chemistry and their potential role in developing treatments for various conditions (Abdel-Rahman et al., 2010).

Mechanism of Action

The precise mechanism by which CRL-40,940 promotes wakefulness and cognitive enhancement is not fully understood. It likely involves modulation of neurotransmitter systems, including dopamine, norepinephrine, and histamine. Its unique structure may contribute to its selectivity and reduced side effects compared to other wake-promoting agents. Future research should focus on unraveling its specific targets and pathways .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3OS2/c17-10-5-3-9(4-6-10)8-20-15(21)13-12(19-16(20)22)11-2-1-7-18-14(11)23-13/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVULCVJKVFXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3C2=NC(=S)N(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one

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